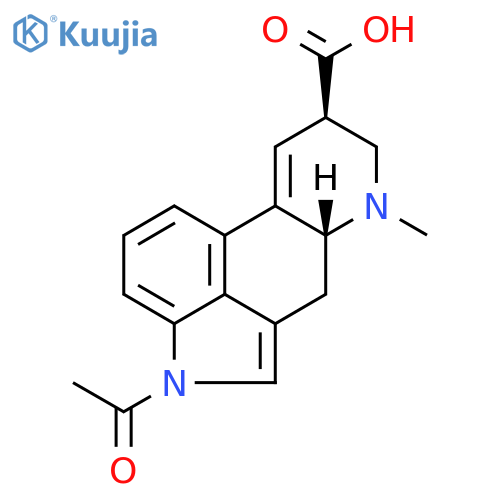Cas no 98843-11-9 (1-Acetyllysergic acid)
1-アセチルリセルグ酸(1-Acetyllysergic acid)は、麦角アルカロイドの一種であり、リゼルグ酸のアセチル化誘導体です。この化合物は、医薬品中間体として重要な役割を果たし、特にエルゴリン系化合物の合成において有用な前駆体となります。高い化学的安定性と反応性を兼ね備えており、有機合成や薬学研究において効率的な利用が可能です。また、その特異的な構造から、神経科学分野での研究にも応用されることがあります。純度と品質管理が徹底された条件下で取り扱われることが求められるため、専門的な用途に適しています。

1-Acetyllysergic acid structure
商品名:1-Acetyllysergic acid
CAS番号:98843-11-9
MF:C18H18N2O3
メガワット:310.347124576569
CID:2845472
1-Acetyllysergic acid 化学的及び物理的性質
名前と識別子
-
- 1-Acetyllysergic acid
-
- インチ: 1S/C18H18N2O3/c1-10(21)20-9-11-7-16-14(6-12(18(22)23)8-19(16)2)13-4-3-5-15(20)17(11)13/h3-6,9,12,16H,7-8H2,1-2H3,(H,22,23)/t12-,16-/m1/s1
- InChIKey: XXNFYOCYDIIORF-MLGOLLRUSA-N
- ほほえんだ: C(N1C=C2C[C@@]3([H])N(C[C@H](C(=O)O)C=C3C3C=CC=C1C2=3)C)(=O)C
1-Acetyllysergic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T29293-5 mg |
1-Acetyllysergic acid |
98843-11-9 | 5mg |
¥7000.00 | 2023-03-22 |
1-Acetyllysergic acid 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
98843-11-9 (1-Acetyllysergic acid) 関連製品
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量